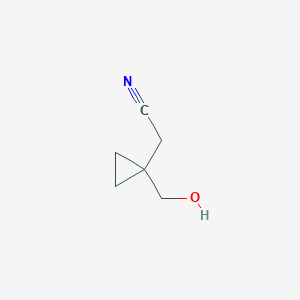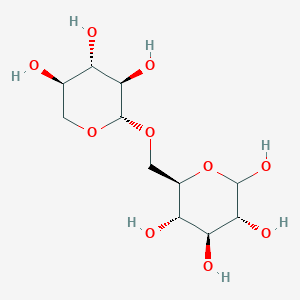
6-O-(beta-D-xylopyranosyl)-D-glucopyranose
Descripción general
Descripción
Synthesis Analysis The synthesis of 6-O-(beta-D-xylopyranosyl)-D-glucopyranose involves complex enzymatic and chemical methods. Vetere et al. (1998) synthesized a structurally related disaccharide via a transglycosylation reaction using beta-D-xylosidase from Aspergillus niger. The reaction had a yield of 36% on a molar basis, and the product's identity was confirmed through HPLC, mass spectrometry, and NMR spectroscopy (Vetere, Bosco, & Paoletti, 1998).
Molecular Structure Analysis Crystal structure analysis provides insights into the molecular conformation and stereochemistry of related compounds. For example, the structure of 1,6-anhydro-2,4-diazido-2,4-dideoxy-beta-D-glucopyranose, which shares some features with 6-O-(beta-D-xylopyranosyl)-D-glucopyranose, has been thoroughly investigated through X-ray analysis. This type of analysis reveals conformational details and glycosidic linkage orientations, which are crucial for understanding the structural characteristics of the disaccharide (Strumpel, Schmidt, Luger, & Paulsen, 1984).
Chemical Reactions and Properties Chemical reactions involving 6-O-(beta-D-xylopyranosyl)-D-glucopyranose derivatives can vary widely depending on the functional groups present and the reaction conditions. One common reaction in carbohydrate chemistry is glycosylation, where sugar molecules are linked together to form larger structures. The specific reactivity and outcomes of these reactions are heavily influenced by protecting groups and reaction conditions, such as temperature and solvent (Dondoni, Zuurmond, & Boscarato, 1997).
Physical Properties Analysis The physical properties of 6-O-(beta-D-xylopyranosyl)-D-glucopyranose, like solubility, melting point, and crystallinity, are typically studied through techniques such as differential scanning calorimetry (DSC) and polarimetry. These properties are crucial for understanding the compound's behavior in different environments and applications. However, specific studies on the physical properties of 6-O-(beta-D-xylopyranosyl)-D-glucopyranose were not identified in the search results, indicating a potential area for future research.
Chemical Properties Analysis The chemical properties of 6-O-(beta-D-xylopyranosyl)-D-glucopyranose, such as acidity, basicity, and reactivity with various chemical agents, are essential for its application in synthesis and its behavior in biological systems. These properties are often determined through spectroscopic methods and reactivity tests. For similar compounds, studies often focus on the reactivity of functional groups, stability under various conditions, and interactions with other molecules (Lee & Lee, 1974).
Aplicaciones Científicas De Investigación
Synthetic Routes and Glycosylation
Iterative Wittig Olefination Assembly :Researchers have developed synthetic routes for assembling beta-D-(1,6)-glucopyranose and galactopyranose residues. These routes involve the stepwise iterative assembly of these residues through methylene bridges, offering a pathway for constructing complex oligosaccharides. Notably, the ylide route proved more efficient, avoiding issues like 1,2-elimination seen in other routes (Dondoni et al., 2002).
Enzymatic Transglycosylation :The application of glycosynthase technology for xylosyl transfer has been successfully utilized. This approach represents the first successful use of glycosynthase technology for xylosyl transfer, yielding various xylo-oligosaccharides and showcasing the potential of enzymatic processes in synthesizing complex sugar molecules (Young-Wan Kim et al., 2005).
Modifying Glycosynthase Reactions :Glycosynthase-mediated reactions have been performed on various substrates, demonstrating the potential to modify regioselectivity in glycosynthase reactions. This adaptability in the enzymatic process suggests a way to control the synthesis of specific glycosylated products (Stick et al., 2004).
Conformation and Structure Analysis
Crystal Structures Analysis :Studies have detailed the crystal structures of various glucopyranose derivatives. Understanding the crystal structures aids in comprehending the molecular configurations and interactions, essential for designing and synthesizing functional molecules (Haines & Hughes, 2007).
Kinetic Analysis of Glycoside Hydrolases :Kinetic analysis of glycoside hydrolases, like beta-xylosidase from Geobacillus stearothermophilus, has provided insights into the binding properties and hydrolysis rates of various substrates. Such studies are pivotal for understanding enzyme mechanisms and for the potential design of enzyme inhibitors or activators (Bravman et al., 2003).
Synthesis and Application of Derivatives
Synthesis of Antidiabetic Compounds :The synthesis of penta-O-galloyl-D-glucopyranose (PGG) derivatives and the study of their structure-activity relationship have revealed their potential as insulin mimetics and antidiabetic therapies. These compounds show promising results in stimulating glucose transport and reducing blood glucose levels, indicating their potential in diabetes treatment (Ren et al., 2006).
Synthesis of Carbohydrate Cluster Compounds :The synthesis of carbohydrate cluster compounds using cyclodextrin-based derivatives illustrates a method for attaching glucopyranose units to various faces of beta-cyclodextrin. This approach provides a pathway for the creation of complex carbohydrate structures with potential applications in various fields (Fulton & Stoddart, 2000).
Propiedades
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O10/c12-3-1-19-11(9(17)5(3)13)20-2-4-6(14)7(15)8(16)10(18)21-4/h3-18H,1-2H2/t3-,4-,5+,6-,7+,8-,9-,10?,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNRIDLOTGRNML-XJBKZTKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331576 | |
| Record name | AC1L9B57 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-(beta-D-xylopyranosyl)-D-glucopyranose | |
CAS RN |
26531-85-1 | |
| Record name | AC1L9B57 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



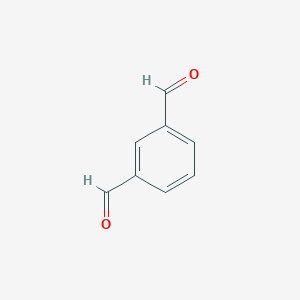


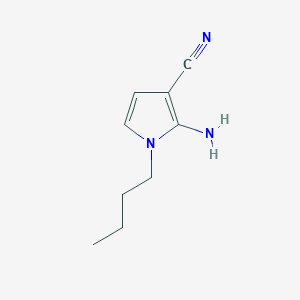
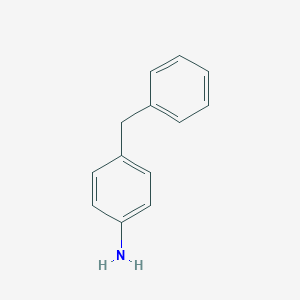
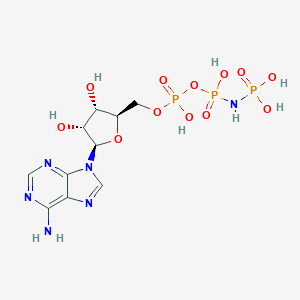
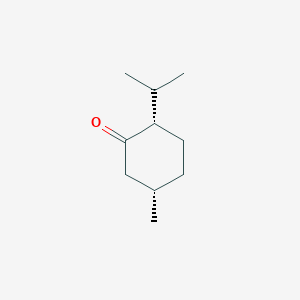
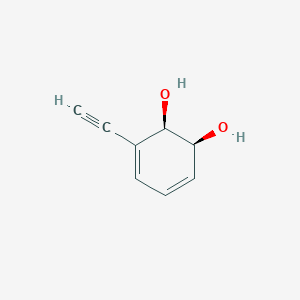
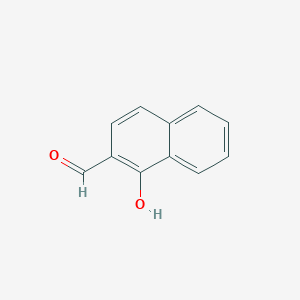
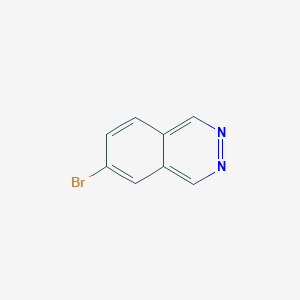
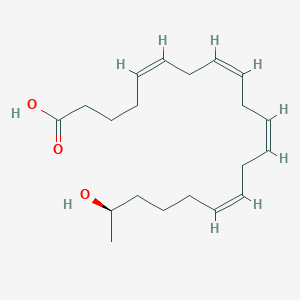
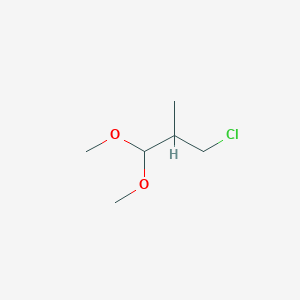
![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)
